Home > Products > Screening Compounds P4354 > Fluorine-18 altanserin
Fluorine-18 altanserin - 139418-52-3

Fluorine-18 altanserin

Catalog Number: EVT-3198760
CAS Number: 139418-52-3
Molecular Formula: C22H22FN3O2S
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Fluorine-18 altanserin falls under the category of radiopharmaceuticals, specifically as a PET radioligand. It is classified based on its functional role as a selective serotonin 2A receptor antagonist, which allows it to bind to these receptors in vivo, facilitating imaging studies.

Synthesis Analysis

The synthesis of fluorine-18 altanserin has been optimized over the years to improve yield and efficiency. The most common method involves the nucleophilic substitution reaction of fluorine-18 fluoride with a precursor compound, nitro-altanserin.

Key Synthesis Parameters

  1. Precursor: Nitro-altanserin.
  2. Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  3. Temperature: High temperatures around 150 degrees Celsius.
  4. Reaction Time: Approximately 70 to 114 minutes.
  5. Radiochemical Yield: Typically ranges from 13% to 25% at the end of synthesis (EOS).
  6. Purification Techniques: High-performance liquid chromatography (HPLC) is employed post-synthesis to purify the product and remove any unreacted precursors or by-products.

A notable modification in recent synthesis procedures includes the use of thermal heating instead of microwave heating, which simplifies the process and enhances reproducibility .

Molecular Structure Analysis

Fluorine-18 altanserin has a complex molecular structure that can be described as follows:

  • Molecular Formula: C19H22F2N2O
  • Molecular Weight: Approximately 344.39 g/mol.
  • Structural Features: The compound consists of an altanserin backbone with fluorine atoms incorporated at specific positions for effective receptor binding and imaging.

The presence of fluorine enhances the lipophilicity of the molecule, allowing better penetration through biological membranes, which is essential for its function as a PET tracer.

Chemical Reactions Analysis

Fluorine-18 altanserin participates in several chemical reactions primarily related to its synthesis and metabolism:

  1. Nucleophilic Substitution: The key reaction involves the nucleophilic attack of fluorine-18 fluoride on nitro-altanserin, resulting in the formation of fluorine-18 altanserin.
  2. Metabolism: In vivo studies indicate that fluorine-18 altanserin undergoes metabolic transformations, leading to various metabolites that can be analyzed using techniques like HPLC. Notably, one major polar metabolite has been identified alongside lipophilic metabolites during pharmacokinetic studies .
Mechanism of Action

Fluorine-18 altanserin acts primarily as an antagonist at serotonin 2A receptors. Upon administration, it binds selectively to these receptors in the brain, allowing for visualization through PET imaging. The mechanism can be summarized as follows:

  1. Binding Affinity: Fluorine-18 altanserin exhibits high affinity for serotonin 2A receptors.
  2. Receptor Interaction: Upon binding, it prevents serotonin from activating these receptors, thereby blocking their physiological effects.
  3. Imaging Application: The radiolabeled compound emits positrons that are detected by PET scanners, enabling researchers to visualize receptor distribution and density in living organisms.
Physical and Chemical Properties Analysis

Fluorine-18 altanserin exhibits several notable physical and chemical properties:

  • Appearance: Clear, colorless liquid.
  • pH: Approximately 5.3.
  • Radionuclide Purity: Greater than 99%.
  • Radiochemical Purity: Typically around 97%.
  • Specific Activity: Ranges from 34 GBq/μmol at EOS.

These properties ensure that fluorine-18 altanserin is suitable for clinical applications while maintaining safety standards regarding sterility and endotoxin levels .

Applications

Fluorine-18 altanserin has significant applications in both clinical and research settings:

  1. Neuroscience Research: It is extensively used to study psychiatric disorders such as schizophrenia and depression by visualizing serotonin receptor activity.
  2. Clinical Imaging: Used in PET scans to assess receptor density in various conditions affecting brain function.
  3. Drug Development: Assists in evaluating new pharmacological agents targeting serotonin receptors by providing insights into receptor occupancy and distribution.
Radiopharmacology and Molecular Mechanisms

Pharmacological Characterization of 5-HT₂A Receptor Binding

Fluorine-18 altanserin ([¹⁸F]altanserin) is a fluorinated derivative of the selective serotonin 5-HT₂A receptor antagonist altanserin. Its primary application is positron emission tomography (PET) imaging of 5-HT₂A receptors in the human brain. The compound exhibits high antagonist potency at 5-HT₂A receptors, with its binding mechanism involving competitive inhibition at the orthosteric site. This action prevents serotonin from activating downstream Gq-protein signaling pathways, which typically modulate phospholipase C activity and intracellular calcium release [2] [8].

In vivo PET studies demonstrate that [¹⁸F]altanserin accumulation follows the known distribution of 5-HT₂A receptors in the human cortex. The highest binding densities occur in the frontal cortex, temporal cortex, and limbic regions, while subcortical areas (e.g., basal ganglia) and the cerebellum exhibit minimal binding. The frontal cortex-to-cerebellum ratio reaches approximately 3:1 at equilibrium (90 minutes post-injection), confirming target-specific binding in receptor-rich regions [3] [5]. Crucially, pretreatment with the 5-HT₂A antagonists ketanserin or SR 46349B reduces cortical binding by >80%, validating in vivo specificity [2].

Metabolic stability significantly impacts interpretation: Two major radiolabeled metabolites—[¹⁸F]altanserinol (reduced ketone derivative) and [¹⁸F]4-fluorobenzoyl piperidine ([¹⁸F]4-FBP, N-dealkylation product)—cross the blood-brain barrier and contribute to non-specific signal. HPLC analyses of rat plasma show these metabolites constitute 20–40% of total brain radioactivity at 60 minutes post-injection [2].

Table 1: Regional Distribution of [¹⁸F]Altanserin Binding in Human Brain

Brain RegionDistribution Volume (DV₃')Cortex-to-Cerebellum Ratio
Frontal Cortex5.8 ± 1.23.1 ± 0.4
Temporal Cortex6.1 ± 1.33.3 ± 0.5
Parietal Cortex5.3 ± 1.12.8 ± 0.4
Occipital Cortex4.9 ± 1.02.6 ± 0.3
Limbic Regions5.2 ± 1.22.8 ± 0.4
Cerebellum (Reference)1.9 ± 0.41.0 (by definition)

Data derived from normative database of 52 healthy volunteers [5].

Binding Affinity (Ki) and Specificity Profiling Across Serotoninergic Subtypes

[¹⁸F]Altanserin displays subnanomolar affinity for 5-HT₂A receptors, with a consistent inhibition constant (Kᵢ) of 0.13 nM across in vitro assays. Specificity profiling reveals 90-, 300-, and 400-fold selectivity over α₁-adrenergic, D₂ dopaminergic, and 5-HT₂C receptors, respectively. This distinguishes it from earlier radiotracers like [¹¹C]ketanserin, which exhibits significant α₁-adrenergic off-target binding [2] [8].

Properties

CAS Number

139418-52-3

Product Name

Fluorine-18 altanserin

IUPAC Name

3-[2-[4-(4-(18F)fluoranylbenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C22H22FN3O2S

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)/i23-1

InChI Key

SMYALUSCZJXWHG-VNRZBHCFSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S

Isomeric SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)[18F])CCN3C(=O)C4=CC=CC=C4NC3=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.